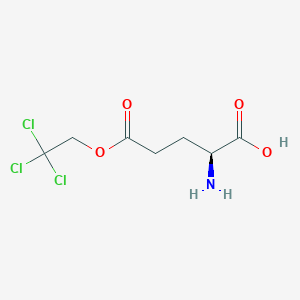
Unii-251QM8XD13
Vue d'ensemble
Description
Unii-251QM8XD13, also known as N2-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)AMINO)PROPYL)-6,7-DIMETHOXY-N2-METHYLQUINAZOLINE-2,4-DIAMINE, is a chemical compound . It has gained significant attention in the scientific community.
Molecular Structure Analysis
The molecular structure of Unii-251QM8XD13 is represented by the formula C24H30N8O4 . This compound is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .Applications De Recherche Scientifique
Evidence
- Translational Research in Nursing Science : Unii-251QM8XD13 has implications in translational research, bridging the gap between basic science and clinical applications, contributing to advancements in nursing science and patient care (Grady, 2010).
- Molecular Imaging : The compound plays a role in molecular imaging, aiding in the visualization of molecular-level events within biological systems, thereby enhancing our understanding of disease mechanisms and therapeutic interventions (Campbell & Chang, 2010).
- Physics of Matter : Research at the nanoscale structure level, involving Unii-251QM8XD13, contributes to our understanding of the macroscopic properties of materials, with applications in physics, chemistry, engineering, biology, and medicine (Albertini et al., 2019).
- Human Molecular Interaction Networks : Unii-251QM8XD13 is part of the Unified Human Interactome (UniHI) database, facilitating the analysis of human molecular interaction networks, crucial for understanding disease pathways and identifying therapeutic targets (Kalathur et al., 2013).
Propriétés
IUPAC Name |
2-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O4/c1-32(24-29-16-12-20(36-5)18(34-3)10-14(16)22(26)31-24)8-6-7-27-23-28-15-11-19(35-4)17(33-2)9-13(15)21(25)30-23/h9-12H,6-8H2,1-5H3,(H2,26,29,31)(H3,25,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKUOLRGTZEHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine | |
CAS RN |
928780-95-4 | |
| Record name | 2,4-Quinazolinediamine, N2-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)amino)propyl)-6,7-dimethoxy-N2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928780954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)AMINO)PROPYL)-6,7-DIMETHOXY-N2-METHYLQUINAZOLINE-2,4-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251QM8XD13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)
![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)


![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)


![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)

-1,2-cyclohexanediamine](/img/structure/B3332892.png)



![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)